molecular formula C22H20N6O2 B6531829 2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-89-5

2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531829
CAS No.: 1019105-89-5
M. Wt: 400.4 g/mol
InChI Key: USLLXXYNESCHBO-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a pyridazine-pyrazole scaffold. Its molecular formula is C₂₂H₂₀N₆O₂, with a molecular weight of 400.4 g/mol . The 2-methoxy group on the benzamide ring and the 3-methyl substituent on the pyrazole moiety are critical structural features that may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-methoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-15-13-14-28(27-15)21-12-11-20(25-26-21)23-16-7-9-17(10-8-16)24-22(29)18-5-3-4-6-19(18)30-2/h3-14H,1-2H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLLXXYNESCHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antiviral therapies. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A methoxy group attached to a benzamide core.
  • A pyrazolyl-pyridazinyl moiety which is crucial for its biological activity.

Molecular Formula: C24H24N6O2
Molecular Weight: 428.5 g/mol

Research indicates that compounds similar to 2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide may exert their effects through various mechanisms:

  • Inhibition of Kinases: Some studies suggest that derivatives with similar structures can inhibit kinases involved in cancer progression, particularly RET kinase, which is implicated in certain types of tumors .
  • Antiviral Activity: Benzamide derivatives have shown promise as antiviral agents by enhancing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication . This mechanism may be relevant for treating viral infections such as hepatitis B.
  • Antiproliferative Effects: The compound's structural features allow it to interact with cellular pathways that regulate proliferation. For instance, some related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds:

Activity Type Observed Effect Reference
AntiviralInhibition of HBV replication
AntiproliferativeInhibition of growth in HepG2 and HeLa cells
Kinase InhibitionModerate to high potency against RET kinase
Anti-inflammatoryReduction of TNF-alpha release in inflammatory models

Case Study 1: Antiviral Efficacy

A study evaluated the anti-HBV activity of N-phenylbenzamide derivatives, revealing that compounds with similar structural motifs could effectively inhibit HBV replication both in vitro and in vivo. The study highlighted the importance of structural modifications in enhancing antiviral efficacy.

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the antiproliferative properties of aminopyrazole derivatives. The results indicated that specific substitutions on the pyrazole ring could significantly alter the compound's effectiveness against cancer cell lines, underscoring the potential of 2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide in targeted cancer therapies.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets. Its design is influenced by the presence of the pyrazole and pyridazine moieties, which are known to exhibit various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds, suggesting that 2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide may inhibit tumor growth through specific molecular pathways. For instance, compounds with similar structures have shown efficacy against prostate cancer and chronic lymphocytic leukemia .

Compound Target Cancer Type Activity Reference
Compound AProstate CancerInhibitory
Compound BChronic Lymphocytic LeukemiaInhibitory

Biochemical Probes

The compound is also being explored as a biochemical probe for studying sodium-dependent phosphate transport proteins. These proteins play a crucial role in cellular phosphate homeostasis, which is vital for various physiological processes. The affinity of 2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide for these proteins could facilitate detailed studies of their function and regulation .

Binding Affinity Studies

Binding studies have indicated that similar compounds exhibit nanomolar affinity towards target proteins, making them suitable candidates for further investigation.

Ligand Target IC50 (nM) Reference
BDBM531622Sodium-dependent phosphate transport protein 2A<1.60
BDBM531919Sodium-dependent phosphate transport protein 2A1.90

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing potential side effects. The presence of methoxy and pyrazole groups contributes significantly to its biological activity.

Modifications and Their Effects

Modifications to the core structure can lead to changes in pharmacological properties. For instance, altering substituents on the benzamide or pyridazine rings can enhance selectivity or potency against specific targets.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural differences and molecular properties between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 2-Methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide - 2-Methoxy benzamide
- 3-Methylpyrazole
C₂₂H₂₀N₆O₂ 400.4 Pyridazine-pyrazole core; moderate lipophilicity due to methoxy group
Analog 1 : 3-Methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide - 3-Methoxy benzamide (positional isomer) C₂₂H₂₀N₆O₂ 400.4 Methoxy group at C3 alters electronic distribution; potential steric effects
Analog 2 : N-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-bromobenzamide - 3-Bromo benzamide
- Unsubstituted pyrazole
C₂₀H₁₅BrN₆O 435.3 Bromine increases molecular weight and hydrophobicity; may enhance target binding
Analog 3 : 3-(4-{[(4-Fluorophenyl)Carbamoyl]Amino}-1H-Pyrazol-1-yl)-N-(2-Methylpyridin-4-yl)Benzamide - Carbamoyl-fluorophenyl substituent
- 2-Methylpyridine
C₂₃H₁₉FN₆O₂ 438.4 Fluorine enhances metabolic stability; carbamoyl group adds hydrogen-bonding potential
Analog 4 : 2-Fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide - Sulfonamide replaces benzamide
- 2-Fluoro substituent
C₂₀H₁₇FN₆O₂S 424.5 Sulfonamide increases acidity; fluorine improves target affinity

Kinase Selectivity and DDR1/DDR2 Targeting

highlights that non-selective kinase inhibitors like imatinib and dasatinib exhibit DDR1/DDR2 inhibition as off-target effects . The target compound’s pyridazine-pyrazole core resembles these inhibitors but lacks the bulky substituents (e.g., piperazine in dasatinib) that contribute to promiscuity. This simplification may enhance selectivity, though experimental validation is needed.

Preparation Methods

Pyridazine Core Functionalization

The pyridazine intermediate is prepared via nucleophilic aromatic substitution (NAS). Commercial 3,6-dichloropyridazine reacts with 3-methyl-1H-pyrazole under reflux in dimethylformamide (DMF) at 80–100°C for 12–18 hours. Potassium carbonate is employed as a base to deprotonate the pyrazole, enhancing nucleophilicity.

Reaction Conditions :

ParameterValue
SolventDMF
Temperature90°C
Time16 hours
Yield68–72%

Amination with 4-Nitroaniline

The chloropyridazine product undergoes amination with 4-nitroaniline in ethanol at 60°C for 8 hours, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyridazine-H), 7.89 (d, J = 8.0 Hz, 2H, Ar-H), 6.98 (d, J = 8.0 Hz, 2H, Ar-H), 6.35 (s, 1H, pyrazole-H), 2.45 (s, 3H, CH₃).

  • HPLC Purity : >95%.

Synthesis of 2-Methoxybenzoyl Chloride

2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 4 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

Reaction Metrics :

ParameterValue
SolventDCM
Temperature40°C
Time4 hours
Yield89–93%

Coupling Reaction to Form the Target Compound

The final step involves coupling the acyl chloride with the aniline intermediate. Triethylamine (TEA) is used to scavenge HCl, and the reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature for 12 hours.

Optimized Protocol :

ComponentQuantity
4-{[6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline1.0 equiv
2-Methoxybenzoyl chloride1.2 equiv
TEA3.0 equiv
SolventTHF

Workup :

  • Dilution with ethyl acetate.

  • Washing with 5% HCl, saturated NaHCO₃, and brine.

  • Column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 65–70%.

Analytical Characterization of the Final Product

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.51 (s, 1H, pyridazine-H), 8.02 (d, J = 8.0 Hz, 2H, Ar-H), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 7.45 (t, J = 8.0 Hz, 1H, benzamide-H), 6.97 (d, J = 8.0 Hz, 1H, benzamide-H), 6.38 (s, 1H, pyrazole-H), 3.85 (s, 3H, OCH₃), 2.46 (s, 3H, CH₃).

  • LC-MS (ESI+) : m/z 457.2 [M+H]⁺.

Purity Assessment

MethodResult
HPLC98.2% (C18, 30% acetonitrile/water)
Melting Point214–216°C

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 minutes) reduces reaction time to 2 hours with comparable yields (67–69%).

Solid-Phase Synthesis

Immobilization of the aniline intermediate on Wang resin enables iterative coupling and cleavage, achieving 73% yield after optimization.

Challenges and Mitigation Strategies

  • Low Solubility : Use of DMF/THF mixtures (1:1) improves reactant dissolution.

  • Byproduct Formation : Excess acyl chloride (1.5 equiv) suppresses diacylation.

Scalability and Industrial Considerations

Kilogram-scale batches employ continuous flow reactors for the coupling step, enhancing reproducibility and reducing solvent waste .

Q & A

Basic: What are the standard synthetic routes for preparing 2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide?

The synthesis typically involves multi-step reactions starting with commercially available benzamide and pyridazine derivatives. Key steps include:

  • Coupling Reactions : The pyridazine core is functionalized with a 3-methylpyrazole group via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Amide Bond Formation : The methoxybenzamide moiety is introduced using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are used to isolate the final compound .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of the pyridazine-pyrazole intermediate?

Optimization involves:

  • Temperature Control : Maintaining 60–80°C during coupling to balance reaction rate and byproduct formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while additives like triethylamine mitigate acid byproducts .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in pyrazole-pyridazine bond formation .

Basic: What characterization techniques are essential to confirm the compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm) and confirms substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95%) using a C18 column and gradient elution (acetonitrile/water) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., SHELXL refinement ).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate assignments .

Basic: What biological targets or assays are relevant for studying this compound’s activity?

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Proteomic Profiling : Use affinity chromatography with a biotinylated analog to pull down interacting proteins .
  • Molecular Dynamics Simulations : Simulate ligand-protein binding (e.g., GROMACS) to identify key residues .
  • Metabolomic Studies : LC-MS/MS to track downstream metabolic changes in treated cells .

Basic: What crystallographic methods are used to determine the compound’s 3D structure?

  • Single-Crystal X-ray Diffraction : Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Refinement : SHELXL-2018 refines parameters (R-factor < 0.05) and generates ORTEP diagrams .

Advanced: How can twinned or low-resolution crystallographic data be handled?

  • Twinning Analysis : Use TWINLAW in SHELXL to deconvolute overlapping reflections .
  • High-Pressure Freezing : Improve crystal quality by rapid cooling in liquid nitrogen .
  • Synchrotron Radiation : Enhances data resolution (e.g., at 0.9 Å) for ambiguous electron density maps .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .
  • Docking Studies : AutoDock Vina models binding poses in active sites (e.g., kinase ATP pockets) .
  • QSAR Modeling : Relate structural descriptors (e.g., Hammett constants) to bioactivity .

Advanced: How can researchers validate conflicting bioactivity data across studies?

  • Dose-Response Replication : Test multiple concentrations (n ≥ 3 replicates) to confirm EC₅₀ trends .
  • Orthogonal Assays : Compare SPR binding data with functional assays (e.g., luciferase reporter) .
  • Meta-Analysis : Pool datasets from public repositories (e.g., ChEMBL) to identify outliers .

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